Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of pyrrolidine derivatives with tetrahydropyran intermediates under controlled conditions. For instance, the use of LiAlH4 as a reducing agent in THF at low temperatures is a common approach .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like PCC or DMP to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include PCC, DMP, NaBH4, and LiAlH4. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like THF or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield ketones or aldehydes, while reduction reactions produce alcohols .
Scientific Research Applications
Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: Shares the tetrahydropyran ring but lacks the pyrrolidine moiety.
Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate: Similar structure but with different functional groups.
Uniqueness
Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate is unique due to the combination of the pyrrolidine and tetrahydropyran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 1-[(4-hydroxyoxan-4-yl)methyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-16-11(14)10-2-5-13(8-10)9-12(15)3-6-17-7-4-12/h10,15H,2-9H2,1H3 |
InChI Key |
QZXGOVBZZXETAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)CC2(CCOCC2)O |
Origin of Product |
United States |
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